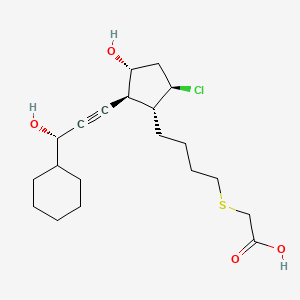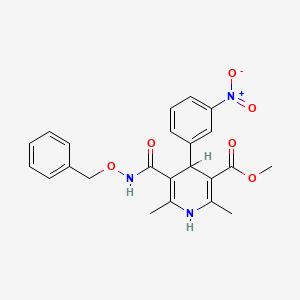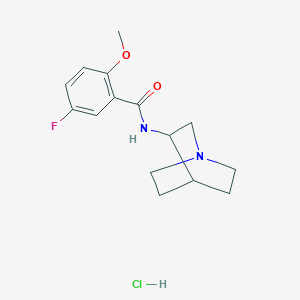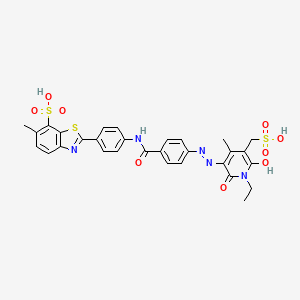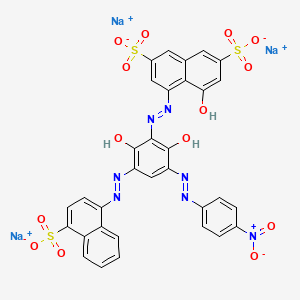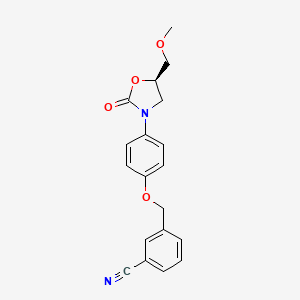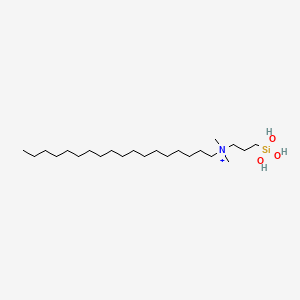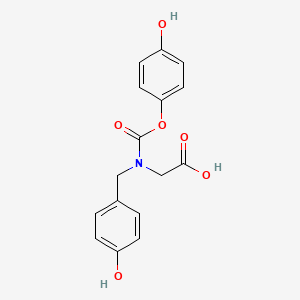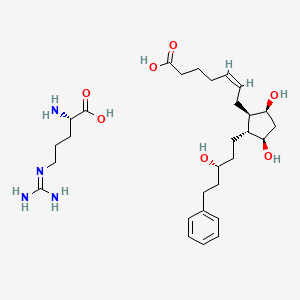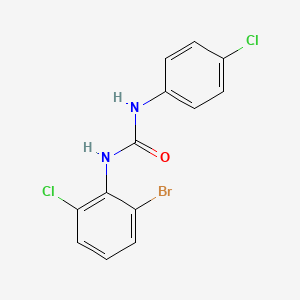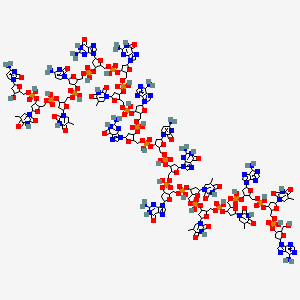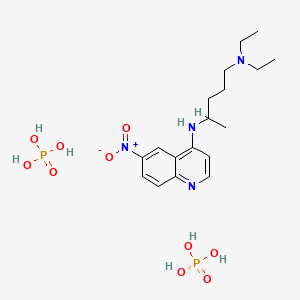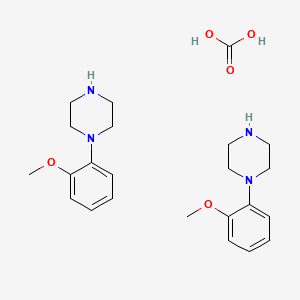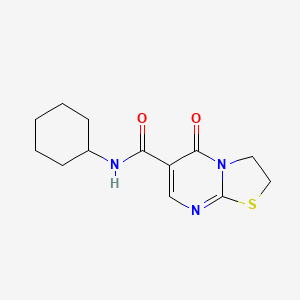
2,3-Dihydro-N-cyclohexyl-5-oxo-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-N-cyclohexyl-5-oxo-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the thiazolo[3,2-a]pyrimidine family. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-N-cyclohexyl-5-oxo-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of tetrahydropyrimidine-2-thiones with halocarboxylic acid esters or 3-bromopentane-2,4-dione . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-N-cyclohexyl-5-oxo-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the thiazole ring, leading to a wide range of derivatives.
Scientific Research Applications
2,3-Dihydro-N-cyclohexyl-5-oxo-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an enzyme inhibitor, particularly RNase H inhibitors for HIV therapy.
Biological Studies: It is used in studies to understand its interactions with biological targets and its potential therapeutic effects.
Pharmaceuticals: The compound is explored for its potential to develop new drugs with antiviral, antibacterial, and anticancer properties.
Industrial Applications: It may be used as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-N-cyclohexyl-5-oxo-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide involves its interaction with specific molecular targets. For instance, as an RNase H inhibitor, it binds to the catalytic site of the enzyme, coordinating with magnesium ions and inhibiting its activity . This inhibition can prevent the replication of viruses like HIV, making it a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid
- 7-Hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester
- 5-Oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid
Uniqueness
2,3-Dihydro-N-cyclohexyl-5-oxo-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its cyclohexyl group enhances its hydrophobic interactions with biological targets, potentially increasing its efficacy as an enzyme inhibitor.
Properties
CAS No. |
93501-50-9 |
|---|---|
Molecular Formula |
C13H17N3O2S |
Molecular Weight |
279.36 g/mol |
IUPAC Name |
N-cyclohexyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C13H17N3O2S/c17-11(15-9-4-2-1-3-5-9)10-8-14-13-16(12(10)18)6-7-19-13/h8-9H,1-7H2,(H,15,17) |
InChI Key |
PTFZHUABVRKKRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CN=C3N(C2=O)CCS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


